

# "2-(2-Chlorobenzenesulfonyl)acetic acid" starting material

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## Compound of Interest

Compound Name:	2-(2-Chlorobenzenesulfonyl)acetic acid
CAS No.:	82224-89-3
Cat. No.:	B3387399

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## Technical Guide: 2-(2-Chlorobenzenesulfonyl)acetic acid Synthesis, Reactivity, and Application as a Pharmacophore Scaffold[1]

### Part 1: Executive Summary & Chemical Profile

**2-(2-Chlorobenzenesulfonyl)acetic acid** is a bifunctional building block characterized by a sulfonyl group (

) linked to an ortho-chlorinated benzene ring and an acetic acid moiety.[1] Its utility in drug discovery stems from two core features:

- The Sulfonyl-Stabilized Carbanion: The methylene group ( -position) is flanked by both a sulfonyl and a carboxyl group, rendering these protons highly acidic (

estimated ~9-11 in DMSO, compared to ~24 for simple esters).[1] This facilitates facile alkylation and condensation reactions.

- Ortho-Chloro Steric & Electronic Effects: The chlorine atom at the 2-position introduces steric bulk and lipophilicity, often used to lock conformations in receptor-ligand interactions or improve metabolic stability against aromatic oxidation.[1]

## Chemical Identity Table

Property	Specification
IUPAC Name	2-(2-Chlorobenzenesulfonyl)acetic acid
CAS Number	13423-01-3
Molecular Formula	
Molecular Weight	234.66 g/mol
Appearance	White to off-white crystalline powder
Melting Point	138–142 °C (Typical)
Solubility	Soluble in DMSO, Methanol, DMF; Sparingly soluble in water (unless basified)
pKa (Acid)	~3.5 (Carboxylic acid)
Key Impurities	2-Chlorobenzenethiol (precursor), 2-(2-chlorophenylthio)acetic acid (incomplete oxidation)

## Part 2: Synthesis of the Starting Material (The "Make")

Reliable access to high-purity starting material is critical.[1] While commercial sources exist, in-house preparation ensures control over the oxidation state, minimizing sulfide impurities that can poison downstream transition metal catalysts.[1]

## Validated Synthetic Route

The most robust industrial synthesis involves the S-alkylation of 2-chlorothiophenol followed by catalytic oxidation.

## Step 1: S-Alkylation (Nucleophilic Substitution)[1]

- Reagents: 2-Chlorothiophenol, Chloroacetic acid, Sodium Hydroxide (aq).[1]
- Mechanism: The thiolate anion displaces the chloride on chloroacetic acid.
- Protocol:
  - Dissolve 2-chlorothiophenol (1.0 eq) in 2M NaOH (2.2 eq) under atmosphere.
  - Cool to 0°C. Slowly add a solution of chloroacetic acid (1.05 eq) in water, maintaining temp <10°C.
  - Warm to room temperature and stir for 2 hours.
  - QC Check: TLC (Hexane/EtOAc) should show disappearance of thiol.
  - Acidify with HCl to pH 1. The intermediate 2-(2-chlorophenylthio)acetic acid precipitates.[1] Filter and dry.[2][3]

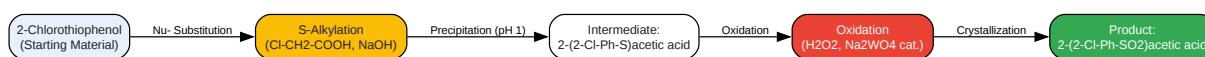
## Step 2: Catalytic Oxidation (Sulfide

### Sulfone)

- Reagents: Thio-acid intermediate, 30% Hydrogen Peroxide ( ), Sodium Tungstate ( ) catalyst.[1]
- Criticality: Tungstate catalyzes the formation of peroxotungstate species, ensuring complete oxidation to the sulfone without over-oxidizing the aromatic ring.
- Protocol:

- Suspend the thio-acid (1.0 eq) in water/acetic acid (1:1).[1]
- Add  
  
(0.02 eq).
- Heat to 55°C. Add  
  
(2.5 eq) dropwise. Caution: Highly Exothermic. Control addition rate to maintain 60-65°C.
- After addition, stir at 70°C for 2 hours.
- Cool to 5°C. The product crystallizes.
- Filter, wash with ice water, and dry.

## Synthesis Workflow Diagram



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Caption: Two-step industrial synthesis of **2-(2-Chlorobenzenesulfonyl)acetic acid** via tungstate-catalyzed oxidation.

## Part 3: Reactivity & Applications (The "Use")[1][2]

This molecule is not just a passive structural element; it is a reactive handle. The sulfonyl group activates the adjacent methylene, allowing for complex scaffold construction.

### Knoevenagel Condensation (Heterocycle Formation)

The active methylene group allows condensation with aldehydes or ketones. This is a primary route to sulfonyl-substituted coumarins or indoles.[1]

- Mechanism: Base-mediated deprotonation of the  
  
-carbon, followed by attack on the carbonyl electrophile and subsequent dehydration.

- Application: Synthesis of biologically active sulfones used in HIV-1 integrase inhibition studies.

## Decarboxylative Coupling

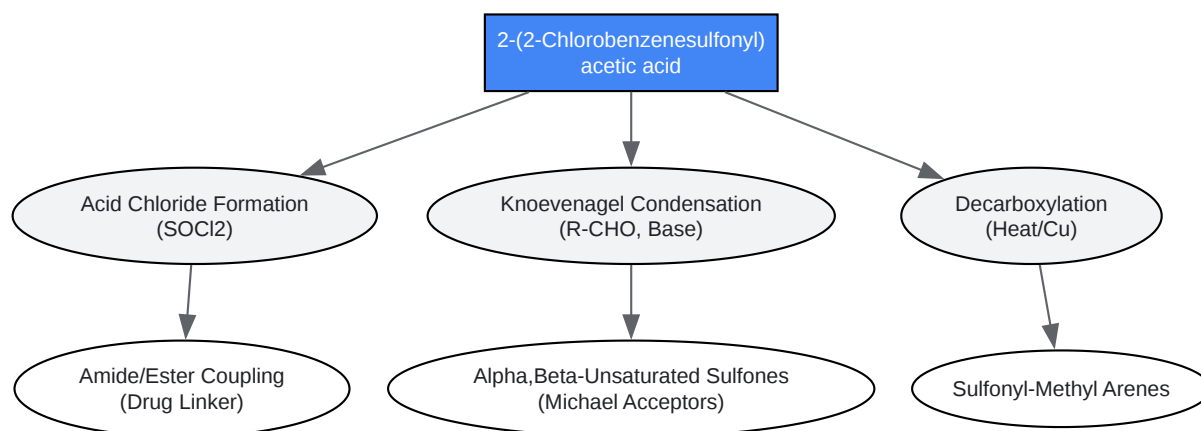
Under specific conditions, the carboxylic acid can be removed to generate a sulfonyl-stabilized carbanion in situ.

- Reagents: Cu(I) catalyst, aryl halide.[1]
- Utility: Allows the installation of the 2-chlorobenzenesulfonyl-methyl motif onto other aromatic systems without the carboxylic acid baggage.

## N-Acyl Sulfonamide Synthesis

While the molecule itself is a sulfone, it is often converted to the acid chloride and coupled with sulfonamides to create N-acyl sulfonamides, a bioisostere for carboxylic acids with improved membrane permeability.

## Reactivity Map



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Caption: Divergent synthetic pathways utilizing the bifunctional nature of the starting material.

## Part 4: Experimental Protocol (Self-Validating System)

Objective: Synthesis of Methyl 2-(2-chlorobenzenesulfonyl)acetate (Common derivative for purification).[1]

- Setup: 100 mL Round Bottom Flask, Reflux Condenser, guard tube.
- Charge:
  - **2-(2-Chlorobenzenesulfonyl)acetic acid**: 5.0 g (21.3 mmol)[1]
  - Methanol (Anhydrous): 50 mL[1]
  - Sulfuric Acid (conc.): 0.5 mL (Catalyst)[1]
- Reaction: Reflux for 4 hours.
- Self-Validation (In-Process Control):
  - Spot TLC (50% EtOAc/Hexane).[1]
  - Starting Material:  
(streaks).[1]
  - Product:  
(distinct spot).[1]
  - Stop Criteria: Reaction is complete when SM spot is non-visible.
- Workup: Concentrate methanol. Pour residue into ice water (100 mL). Extract with DCM ( mL).[1] Wash with (sat).[1][4][5] Dry over

- Yield: Expect ~4.8 g (90%) of white solid.

## Part 5: References

- Preparation of Chlorothiophenols: Laufer, R. J. (1967). Process for making nuclearly chlorinated monoarylthiols. U.S. Patent 3,331,205.[3]
- Oxidation of Sulfides to Sulfones: McKillop, A., & Tarbin, J. A. (1996). Sodium perborate-acetic acid: a convenient reagent for the oxidation of sulfides to sulfones. Tetrahedron, 52(45).[1] [1]
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- Chemical Identity & Safety: PubChem Compound Summary for CID 13531453 (Related Sulfonic Acid derivatives). [1]

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## Sources

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- 2. [pdf.benchchem.com](https://pdf.benchchem.com) [[pdf.benchchem.com](https://pdf.benchchem.com)]
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